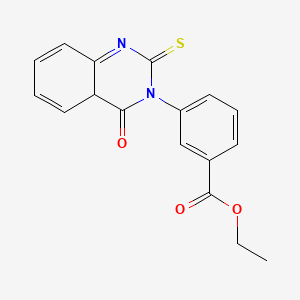

Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 3-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-22-16(21)11-6-5-7-12(10-11)19-15(20)13-8-3-4-9-14(13)18-17(19)23/h3-10,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVZFSULQJKJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C=CC=CC3=NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl 3-bromobenzoate in the presence of a base, followed by cyclization and oxidation steps to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amide or ether derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The underlying mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Caspase activation |

| Study B | MCF-7 | 20 | ROS generation |

Agricultural Applications

Pesticidal Activity

this compound has shown promise as a pesticide. Field trials demonstrated its efficacy against common agricultural pests such as aphids and whiteflies. The compound acts by disrupting the hormonal balance in insects, leading to developmental abnormalities and mortality.

Herbicidal Properties

In addition to its pesticidal effects, this compound exhibits herbicidal activity. Laboratory tests indicated that it effectively inhibits the growth of several weed species by interfering with photosynthetic processes. This dual action makes it a valuable candidate for integrated pest management strategies.

Materials Science

Polymer Synthesis

The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has explored its use as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials.

| Application | Property Enhanced | Potential Use |

|---|---|---|

| Coatings | Thermal stability | Protective coatings |

| Composites | Mechanical strength | Structural materials |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death in cancer cells or microbes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include ethyl benzoate derivatives with heterocyclic substituents (e.g., pyridazine, isoxazole) and sulfonylurea herbicides containing triazine cores. Key differences lie in the heterocyclic systems, substituent positions, and functional groups:

- Core Heterocycles: The tetrahydroquinazolinone in the target compound is a fused bicyclic system, distinct from the monocyclic pyridazine (I-6230) or triazine (metsulfuron-methyl). This confers rigidity and may influence binding selectivity.

- Substituent Position : The benzoate group at position 3 (target compound) versus position 4 (I-6230, I-6373) alters steric and electronic interactions.

- Functional Groups : The sulfanylidene (C=S) in the target contrasts with sulfonyl (SO₂) groups in sulfonylureas, impacting oxidation state and hydrogen-bonding capacity .

Functional Group Analysis

- Sulfanylidene (C=S) : Unlike sulfonyl groups in herbicides (e.g., metsulfuron-methyl), the thione group may act as a hydrogen-bond acceptor or participate in chelation, akin to thiouracil derivatives. This could enhance interactions with enzymes or metal ions .

- Ester vs. Sulfonylurea Linkers: The ethyl benzoate in the target compound lacks the sulfonylurea bridge of herbicides, suggesting a different mode of action. Sulfonylureas inhibit acetolactate synthase (ALS), but the tetrahydroquinazolinone core may target other pathways .

Biological Activity

Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . Its structure includes a tetrahydroquinazoline core with a benzoate moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties against several bacterial strains. The presence of the sulfanylidene group is believed to enhance this activity by disrupting bacterial cell wall synthesis.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : In vitro studies suggest that this compound could inhibit pro-inflammatory cytokines, thus potentially providing therapeutic effects in inflammatory conditions.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Reduces oxidative stress in vitro | |

| Anti-inflammatory | Inhibits TNF-alpha production |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various tetrahydroquinazoline derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Case Study 2: Antioxidant Activity

A recent investigation assessed the antioxidant capacity of several sulfanilamide derivatives. This compound was found to exhibit a high radical scavenging activity, measured using DPPH assay methods. This suggests potential applications in nutraceuticals aimed at reducing oxidative stress-related diseases.

Q & A

Q. What are the typical synthetic routes for preparing Ethyl 3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate, and how can reaction yields be optimized?

Answer: The compound is synthesized via a multi-step approach involving cyclization and alkylation. A common strategy involves:

Cyclization of anthranilic acid derivatives : Reacting substituted anthranilic acids (e.g., 2-aminobenzoic acid derivatives) with thiourea or isothiocyanates under reflux in alcohols to form the 2-sulfanylidene-4-oxoquinazoline core .

Esterification/alkylation : Introducing the benzoate group via coupling reactions. For example, ethyl 3-chlorosulfonylbenzoate can react with amines or thiols in the presence of pyridine to form sulfonamide or sulfonyl ester linkages .

Optimization Tips :

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : The sulfanylidene (-S-) proton appears as a singlet near δ 13.17 ppm (exchangeable with D₂O). Aromatic protons from the quinazolinone and benzoate moieties resonate between δ 7.2–8.0 ppm .

- ¹³C NMR : The carbonyl (C=O) of the quinazolinone appears at ~166 ppm, while the ester (COOEt) resonates near 168 ppm .

- Mass Spectrometry (ESI-MS) : The molecular ion [M−H]⁻ is typically observed, with fragmentation patterns confirming the sulfanylidene and ester groups .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

Answer:

- HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities.

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

- Melting Point : Sharp melting points (>300°C) indicate high crystallinity, but thermal decomposition may occur; use differential scanning calorimetry (DSC) as an alternative .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound, and what challenges arise during refinement?

Answer:

- Data Collection : Use single crystals grown via slow evaporation (e.g., ethyl acetate/hexane). Collect high-resolution data (≤1.0 Å) to resolve the sulfanylidene group’s electron density .

- Refinement with SHELXL :

- Sulfur atoms may exhibit anisotropic displacement parameters, requiring careful modeling .

- Hydrogen bonding between the sulfanylidene and carbonyl groups can influence packing; analyze using Mercury or PLATON .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the quinazolinone or benzoate moieties?

Answer:

- Functional Group Replacement :

- Biological Assays :

Q. How can conflicting NMR or crystallographic data be resolved during structural validation?

Answer:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For example, discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism .

- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate theoretical NMR/IR spectra to identify misassignments .

- Twinned Crystals : If crystallographic R-factors remain high (>0.1), re-examine data for twinning or pseudosymmetry using PLATON’s TWINABS .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Answer:

- Hydrolysis of Ester Groups :

- Oxidation of Sulfanylidene :

- Byproducts from Over-Alkylation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.